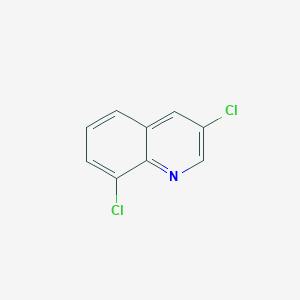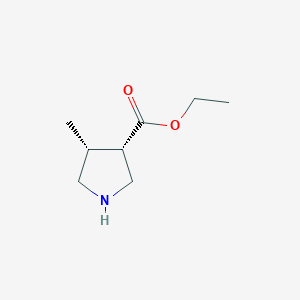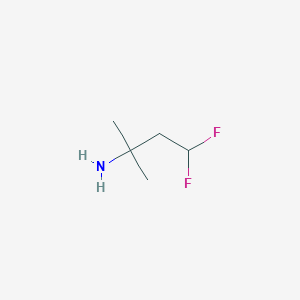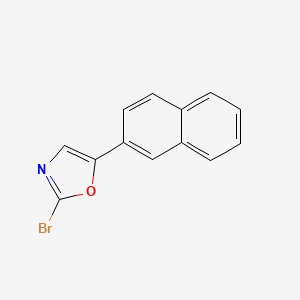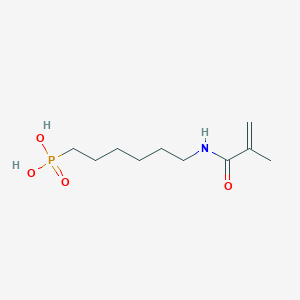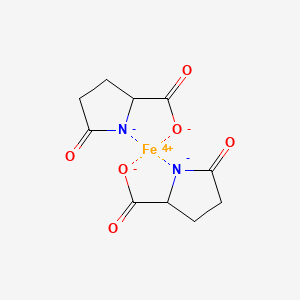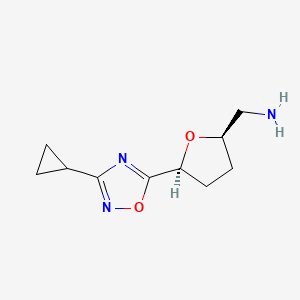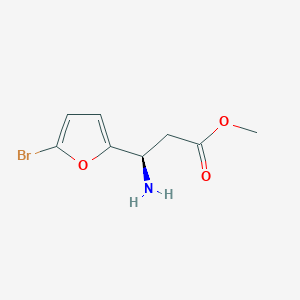
(R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate is an organic compound with a complex structure that includes a brominated furan ring and an amino ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of furan, followed by the introduction of the amino group and esterification. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the final product in the desired enantiomeric form.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce a variety of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated furan derivatives on biological systems. Its amino ester group allows for easy conjugation with biomolecules, facilitating the study of its interactions with proteins and nucleic acids.
Medicine
In medicine, ®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate has potential applications as a pharmaceutical intermediate. Its unique structure may be useful in the design of new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate involves its interaction with specific molecular targets. The brominated furan ring and amino ester group can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A related compound with a bromine atom and a methoxy group.
5-Bromo-N-methyl-3-nitropyridin-2-amine: Another brominated compound with a different heterocyclic structure.
Uniqueness
®-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate is unique due to its combination of a brominated furan ring and an amino ester group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H10BrNO3 |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(5-bromofuran-2-yl)propanoate |
InChI |
InChI=1S/C8H10BrNO3/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3/t5-/m1/s1 |
InChI Key |
PNAYJDZFWWZELA-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(O1)Br)N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(O1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


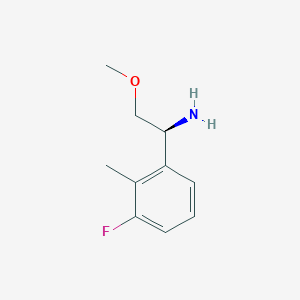

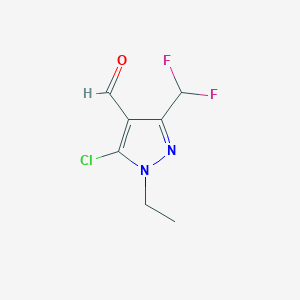
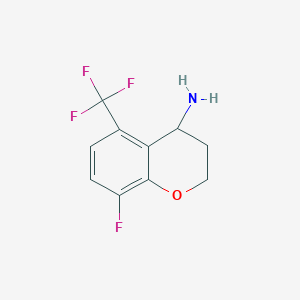
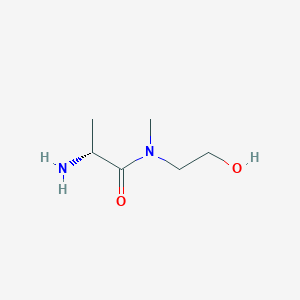

![tert-Butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-1'-carboxylate](/img/structure/B12978755.png)
